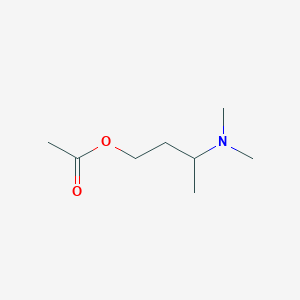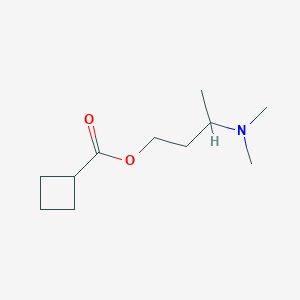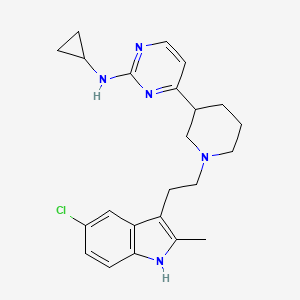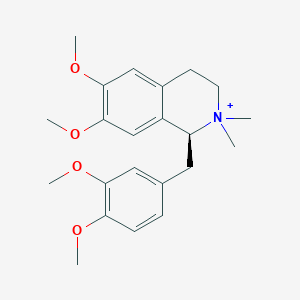![molecular formula C20H22N4O2S2 B10793012 2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzothiazole](/img/structure/B10793012.png)
2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring linked to a piperazine moiety through a propylthio chain. The nitrophenyl group attached to the piperazine ring adds to its structural complexity. Benzothiazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzothiazole typically involves multi-step proceduresThe nitrophenyl group is then introduced via nitration reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzothiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzothiazole involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. The nitrophenyl group enhances its ability to penetrate cell membranes, allowing it to exert its effects at the cellular level. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)benzothiazole: Lacks the nitrophenyl group, resulting in different biological activities.
2-(Piperazin-1-yl)benzoxazole: Contains an oxazole ring instead of a thiazole ring, leading to variations in chemical reactivity and biological properties.
Uniqueness
2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzothiazole is unique due to the presence of the nitrophenyl group, which enhances its biological activity and potential therapeutic applications. The combination of the benzothiazole ring and the piperazine moiety also contributes to its distinct chemical and pharmacological properties.
Properties
Molecular Formula |
C20H22N4O2S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[3-[4-(2-nitrophenyl)piperazin-1-yl]propylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C20H22N4O2S2/c25-24(26)18-8-3-2-7-17(18)23-13-11-22(12-14-23)10-5-15-27-20-21-16-6-1-4-9-19(16)28-20/h1-4,6-9H,5,10-15H2 |
InChI Key |
LVTLJEMOQDPDMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCSC2=NC3=CC=CC=C3S2)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(2,3,4,5,6-pentafluorophenyl)acetate](/img/structure/B10792940.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-15-methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792944.png)


![3-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(3,4-dihydroisoquinoline)](/img/structure/B10792956.png)
![4{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}butyl-(3,4-dihydroisoquinoline)](/img/structure/B10792969.png)

![2-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}ethyl-4-(N-methyl)piperazine](/img/structure/B10792982.png)

![3-amino-6-ethyl-2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propylthio)thieno[2,3-d]pyrimidin-4(3H,4aH,7aH)-one](/img/structure/B10792999.png)

![2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]1H-benzimidazole](/img/structure/B10793004.png)
